

# "6-Propoxy-5-indanecarbaldehyde" synthesis protocol

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## Compound of Interest

Compound Name: 6-Propoxy-5-indanecarbaldehyde

CAS No.: 883532-67-0

Cat. No.: B1516997

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Application Note: High-Yield Synthesis of **6-Propoxy-5-indanecarbaldehyde**

## Executive Summary & Strategic Overview

This Application Note details the synthesis of **6-Propoxy-5-indanecarbaldehyde**, a critical pharmacophore often utilized in the development of melatonin receptor agonists (e.g., Ramelteon analogs) and acetylcholinesterase inhibitors.

The protocol utilizes a robust, two-step linear synthesis starting from commercially available 5-indanol. This route is preferred over direct formylation of the phenol due to the instability of phenolic aldehydes under oxidative stress and the superior regioselectivity observed in the formylation of the ether derivative.

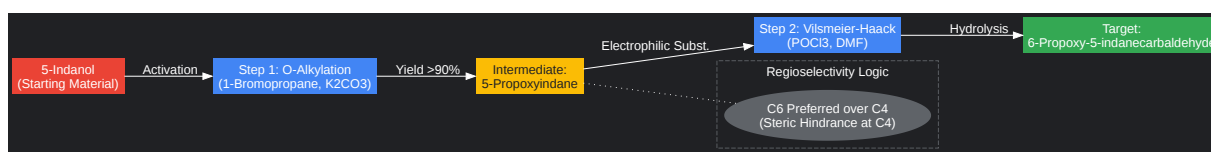
Core Synthetic Strategy:

- O-Alkylation (Williamson Ether Synthesis): Conversion of 5-indanol to 5-propoxyindane using 1-bromopropane. This step protects the oxygen moiety and increases lipophilicity.

- Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde group at the C6 position. The 5-propoxy group serves as a strong ortho-director, while the steric bulk of the fused cyclopentyl ring disfavors substitution at the C4 position, ensuring high regiochemical fidelity for C6.

## Reaction Pathway Visualization

The following diagram outlines the chemical logic and workflow for the synthesis.



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Caption: Linear synthetic pathway highlighting the critical intermediate and regioselectivity logic.

## Detailed Experimental Protocols

### Step 1: Synthesis of 5-Propoxyindane

Objective: Efficient O-alkylation of the phenolic hydroxyl group.

- Reagents:
  - 5-Indanol (1.0 equiv)
  - 1-Bromopropane (1.2 equiv)
  - Potassium Carbonate ( , anhydrous, 2.0 equiv)

- Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Procedure:

- Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-indanol (e.g., 10.0 g, 74.5 mmol) and anhydrous DMF (100 mL).

- Base Addition: Add

(20.6 g, 149 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation (phenoxide formation).

- Alkylation: Add 1-bromopropane (8.2 mL, 89.4 mmol) dropwise via a syringe or addition funnel.

- Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

) should disappear, and a less polar product (

) should appear.

- Workup:

- Cool the mixture to room temperature.

- Pour into ice-cold water (300 mL) to dissolve inorganic salts.

- Extract with Ethyl Acetate ( mL).

- Wash the combined organic layers with water ( ) and brine ( ) to remove residual DMF.

- Dry over anhydrous

, filter, and concentrate under reduced pressure.[1]

- Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via short-path distillation or silica plug filtration.

Key Insight: DMF is preferred over acetone for larger scales as it accelerates the

reaction rate due to better solvation of the cation, leaving the phenoxide "naked" and more nucleophilic [1].

## Step 2: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of the aldehyde at C6.

- Reagents:
  - 5-Propoxyindane (1.0 equiv, from Step 1)
  - Phosphorus Oxychloride (  
, 1.2–1.5 equiv)
  - DMF (3.0–5.0 equiv, acts as reagent and solvent)
  - Quenching: Sodium Acetate (aq) or Saturated

[2]

Procedure:

- Vilsmeier Reagent Formation:
  - In a flame-dried flask under inert atmosphere (  
or Ar), add DMF (5.0 equiv) and cool to 0°C (ice bath).
  - Add  
(1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.
  - Stir at 0°C for 30 minutes until a viscous, pale-yellow salt (Vilsmeier reagent) forms.

- Substrate Addition:
  - Dissolve 5-propoxyindane (1.0 equiv) in a minimal amount of DMF.
  - Add this solution dropwise to the Vilsmeier reagent at 0°C.
- Reaction:
  - Allow the mixture to warm to room temperature, then heat to 70–80°C for 3–5 hours.
  - Mechanism Check: The electron-rich aromatic ring attacks the electrophilic chloroiminium ion. The C6 position is favored over C4 due to steric clash with the cyclopentyl ring at C4 [2].
- Hydrolysis (Critical Step):
  - Cool the reaction mixture to room temperature.
  - Pour the mixture slowly onto crushed ice (exothermic hydrolysis of the intermediate iminium salt).
  - Neutralize/Buffer by adding saturated Sodium Acetate solution or until pH 5–6. Stir for 1 hour to ensure complete hydrolysis of the imine to the aldehyde.
- Isolation:
  - A solid precipitate often forms. Filter the solid and wash with water.
  - If oil forms: Extract with DCM ( ), wash with water, dry over , and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica, Hexane/EtOAc gradient).

## Analytical Data & Quality Control

Expected Data for **6-Propoxy-5-indanecarbaldehyde**:

Parameter	Specification	Notes
Appearance	White to off-white solid	May be a pale yellow oil if impure.
NMR (CDCl <sub>3</sub> )	10.4 (s, 1H, -CHO)	Distinctive aldehyde singlet.
Aromatic Region	Two singlets (approx 7.6 and 6.9)	Indicates para relationship (positions 4 and 7 are isolated).
Propoxy Group	Triplet (1.0), Multiplet (1.8), Triplet (4.0)	Characteristic propyl chain pattern.
Indane Core	Multiplet (2.1), Triplet (2.9)	Cyclopentyl ring protons.
Mass Spec	[M+H] <sup>+</sup> = 205.1	Consistent with formula.

## Troubleshooting & Critical Control Points

Issue: Low Regioselectivity (Mixture of isomers)

- Cause: High temperature during addition or substrate addition.

- Solution: Maintain strict 0°C conditions during the initial mixing phases. The kinetic product (C6) is favored at lower temperatures.

Issue: Low Yield in Step 2

- Cause: Incomplete hydrolysis of the iminium intermediate.
- Solution: Extend the quenching time. The iminium salt is stable; ensure the pH is buffered (NaOAc) and stirred for at least 1 hour.

Issue: Dark/Tarred Product

- Cause: Thermal decomposition or "runaway" Vilsmeier reaction.
- Solution: Do not exceed 90°C. Ensure inert atmosphere to prevent oxidation of the electron-rich aromatic ring before formylation.

## References

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- General Vilsmeier Protocols for Alkoxy-Arenes
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